molecular formula C16H17FN2O2 B10916183 [3-(4-Fluorophenyl)-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone

[3-(4-Fluorophenyl)-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B10916183
M. Wt: 288.32 g/mol
InChI Key: WWTZLGDEFRAEGK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, an oxazole ring, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The piperidine moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions include N-oxides, dihydro-oxazole derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies.

Medicine

In medicine, 3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the oxazole ring facilitates interactions with nucleic acids. The piperidine moiety contributes to the compound’s overall stability and solubility, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-oxazol-5-ylmethanone
  • 3-(4-Bromophenyl)-1,2-oxazol-5-ylmethanone
  • 3-(4-Methylphenyl)-1,2-oxazol-5-ylmethanone

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and binding affinity, making it a more potent candidate for various applications.

This detailed article provides a comprehensive overview of 3-(4-Fluorophenyl)-1,2-oxazol-5-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H17FN2O2/c1-11-4-2-3-9-19(11)16(20)15-10-14(18-21-15)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3

InChI Key

WWTZLGDEFRAEGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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